Cas no 886903-37-3 (1-(4-phenylpiperazin-1-yl)-2-2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one)

1-(4-phenylpiperazin-1-yl)-2-2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one structure
886903-37-3 structure
Product Name:1-(4-phenylpiperazin-1-yl)-2-2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one
CAS No:886903-37-3
MF:C22H26N4O3S
MW:426.531843662262
CID:5476978
Update Time:2025-10-17

1-(4-phenylpiperazin-1-yl)-2-2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-phenylpiperazin-1-yl)-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)ethanone
    • 1-(4-phenylpiperazin-1-yl)-2-2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one
    • Inchi: 1S/C22H26N4O3S/c1-17(2)30(28,29)22-23-19-10-6-7-11-20(19)26(22)16-21(27)25-14-12-24(13-15-25)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3
    • InChI Key: IDAJGQWSBSEJSI-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCN(C2=CC=CC=C2)CC1)CN1C(S(C(C)C)(=O)=O)=NC2=CC=CC=C21

1-(4-phenylpiperazin-1-yl)-2-2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one Pricemore >>

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1-(4-phenylpiperazin-1-yl)-2-2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one Related Literature

Additional information on 1-(4-phenylpiperazin-1-yl)-2-2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one

Introduction to the Compound CAS No 886903-37-3: 1-(4-phenylpiperazin-1-yl)-2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one

CAS No 886903-37-3 refers to the compound known as 1-(4-phenylpiperazin-1-yl)-2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one. This compound is a complex organic molecule with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. Its structure is characterized by a benzodiazole ring system, which is a fused bicyclic structure consisting of a benzene ring and a diazole ring. The benzodiazole moiety is further substituted with a piperazine group and a sulfonyl group, which contribute to its unique chemical properties.

The benzodiazole core of this compound is a well-known heterocyclic structure that exhibits significant biological activity. Recent studies have shown that benzodiazole derivatives can act as potent inhibitors of various enzymes, including kinases and proteases, making them valuable candidates in drug discovery programs. The substitution pattern of this compound, particularly the presence of the piperazine and sulfonyl groups, enhances its bioavailability and selectivity for specific molecular targets.

The piperazine group attached to the benzodiazole ring is a six-membered ring containing two nitrogen atoms. Piperazine derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds and their flexibility in accommodating various substituents. In this compound, the piperazine ring is further substituted with a phenyl group, which increases its lipophilicity and potentially improves its pharmacokinetic properties.

The sulfonyl group attached to the propane backbone is another key feature of this compound. Sulfonyl groups are known for their electron-withdrawing properties, which can modulate the electronic environment of the molecule and influence its reactivity. In this case, the sulfonyl group contributes to the overall stability of the molecule and may play a role in enhancing its binding affinity to biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of compounds like CAS No 886903-37-3 with greater accuracy. For instance, molecular docking studies have revealed that this compound may bind effectively to certain G-protein coupled receptors (GPCRs), which are critical targets in the treatment of various diseases such as hypertension and cancer.

In addition to its potential therapeutic applications, CAS No 886903-37

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